molecular formula C5H8ClNO B6250291 1-chloro-4-isocyanatobutane CAS No. 42865-18-9

1-chloro-4-isocyanatobutane

Cat. No.: B6250291
CAS No.: 42865-18-9
M. Wt: 133.6
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-4-isocyanatobutane is an organic compound with the molecular formula C5H8ClNO. It is a derivative of butane, where a chlorine atom and an isocyanate group are attached to the carbon chain. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-4-isocyanatobutane can be synthesized through several methods. One common method involves the reaction of 1,4-dichlorobutane with potassium cyanate under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-isocyanatobutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-chloro-4-isocyanatobutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a reagent in biochemical assays.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: The compound is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 1-chloro-4-isocyanatobutane involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, forming stable products such as urethanes or ureas. This reactivity is utilized in various chemical processes and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-chloro-4-isocyanatobutane is unique due to the presence of both a chlorine atom and an isocyanate group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

42865-18-9

Molecular Formula

C5H8ClNO

Molecular Weight

133.6

Purity

95

Origin of Product

United States

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